
5,6-Dihydro-9-chloro-4-methyl-1-(2-thienyl)-4H-s-triazolo(4,3-a)(1,5)benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-9-chloro-4-methyl-1-(2-thienyl)-4H-s-triazolo(4,3-a)(1,5)benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is notable for its unique structure, which includes a triazolo ring fused to the benzodiazepine core, enhancing its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-9-chloro-4-methyl-1-(2-thienyl)-4H-s-triazolo(4,3-a)(1,5)benzodiazepine typically involves the following steps:
Formation of the Benzodiazepine Core: This is achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Triazolo Ring: The triazolo ring is introduced via a cyclization reaction involving a suitable triazole precursor.
Chlorination and Methylation: The final steps involve the chlorination and methylation of the compound to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the condensation and cyclization reactions.
Purification: The compound is purified using techniques such as recrystallization and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydro-9-chloro-4-methyl-1-(2-thienyl)-4H-s-triazolo(4,3-a)(1,5)benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogenation and alkylation reactions can introduce different substituents into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation is typically carried out using halogenating agents like chlorine or bromine, while alkylation involves alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially different pharmacological properties.
Aplicaciones Científicas De Investigación
5,6-Dihydro-9-chloro-4-methyl-1-(2-thienyl)-4H-s-triazolo(4,3-a)(1,5)benzodiazepine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives.
Biology: The compound is studied for its effects on the central nervous system and its potential therapeutic uses.
Medicine: Research focuses on its potential as an anxiolytic, hypnotic, and anticonvulsant agent.
Industry: It is used in the development of new pharmaceuticals and in the study of drug interactions.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-9-chloro-4-methyl-1-(2-thienyl)-4H-s-triazolo(4,3-a)(1,5)benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: Known for its rapid onset of action and used in the treatment of anxiety disorders.
Clonazepam: Used primarily as an anticonvulsant and for panic disorders.
Uniqueness
5,6-Dihydro-9-chloro-4-methyl-1-(2-thienyl)-4H-s-triazolo(4,3-a)(1,5)benzodiazepine is unique due to its triazolo ring, which enhances its binding affinity to GABA receptors and potentially increases its efficacy and duration of action compared to other benzodiazepines.
Propiedades
Número CAS |
54028-85-2 |
|---|---|
Fórmula molecular |
C15H13ClN4S |
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
9-chloro-4-methyl-1-thiophen-2-yl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C15H13ClN4S/c1-9-8-17-11-5-4-10(16)7-12(11)20-14(9)18-19-15(20)13-3-2-6-21-13/h2-7,9,17H,8H2,1H3 |
Clave InChI |
KOHPHQCLTLKOPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC2=C(C=C(C=C2)Cl)N3C1=NN=C3C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


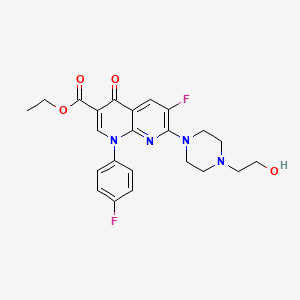
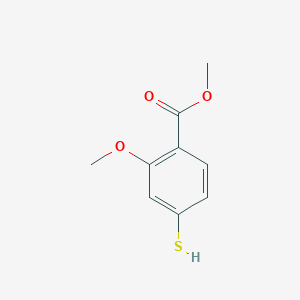

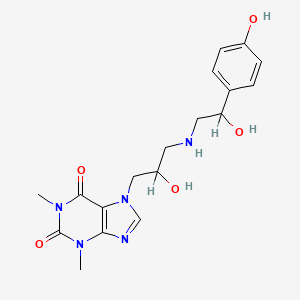
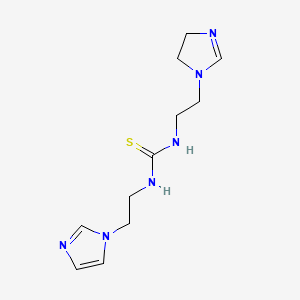
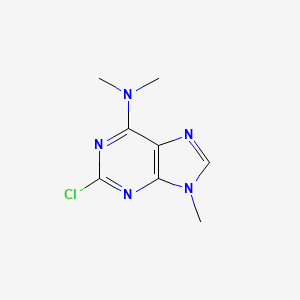
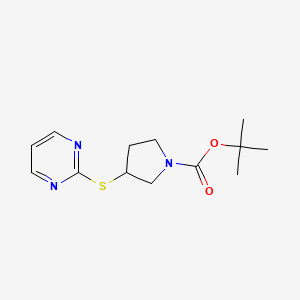

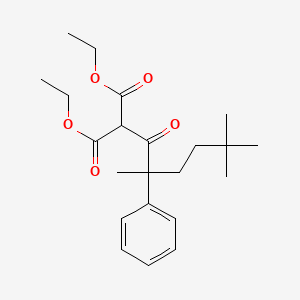
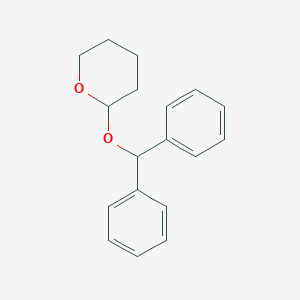
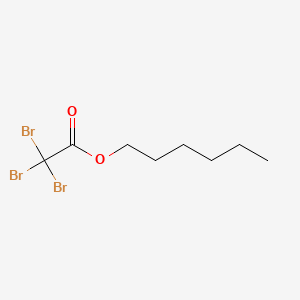


![2-(8-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955457.png)
